An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Benzylamino)nicotinonitrile is a substituted pyridine derivative that belongs to the broader class of nicotinonitriles (3-cyanopyridines). This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The nicotinonitrile scaffold is a key structural motif found in several marketed drugs, highlighting its importance as a pharmacophore.[1] The presence of a versatile benzylamino substituent at the 2-position, coupled with the reactive nitrile group, makes 2-(Benzylamino)nicotinonitrile a valuable and versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis and characterization, and an exploration of its relevance in modern drug development.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in its application for research and development. These properties dictate its handling, reactivity, and formulation characteristics.
Table 1: Physicochemical Properties of 2-(Benzylamino)nicotinonitrile and Related Compounds
| Property | 2-(Benzylamino)nicotinonitrile | 2-(Benzylamino)benzonitrile | 4-(Benzylamino)-2-chloronicotinonitrile |
| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | 2-(benzylamino)benzonitrile | 4-(benzylamino)-2-chloropyridine-3-carbonitrile |
| CAS Number | 50351-72-9[2][3] | 5589-62-8[4] | 87243-49-0[5] |
| Molecular Formula | C₁₃H₁₁N₃[3] | C₁₄H₁₂N₂[4] | C₁₃H₁₀ClN₃[5] |
| Molecular Weight | 209.25 g/mol [3] | 208.26 g/mol [4] | 243.69 g/mol [5] |
| Appearance | Solid Crystalline (typical for related compounds)[6] | Not specified | Not specified |
| Category | Heterocyclic Building Block, Amine, Nitrile[2] | Amine, Nitrile | Halogenated Heterocycle, Amine, Nitrile |
Synthesis and Reactivity
The synthesis of 2-aminonicotinonitrile derivatives is a cornerstone of pyridine chemistry. The most direct and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of an activated pyridine precursor.
Synthetic Strategy: The Logic of SNAr
The pyridine ring is generally electron-deficient, but this effect is not always sufficient to facilitate nucleophilic attack. The presence of an electron-withdrawing group, such as the nitrile (-CN) in nicotinonitrile, significantly activates the ring towards SNAr, particularly at the positions ortho and para to it (positions 2, 4, and 6). Furthermore, placing a good leaving group, like a halide (e.g., Chlorine), at one of these activated positions creates an ideal substrate for substitution. Benzylamine, a primary amine, serves as a potent nitrogen nucleophile, readily displacing the leaving group to form the desired C-N bond. This reaction is often catalyzed by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.
Diagram: Synthetic Pathway of 2-(Benzylamino)nicotinonitrile
Caption: The structural features of 2-(benzylamino)nicotinonitrile contribute to its biological interactions and therapeutic potential.
Experimental Protocols
The following protocols are provided as a self-validating framework. Each step is designed with a clear purpose, and the characterization steps serve to confirm the success of the synthesis.
Protocol 1: Synthesis of 2-(Benzylamino)nicotinonitrile
Objective: To synthesize 2-(Benzylamino)nicotinonitrile from 2-chloronicotinonitrile and benzylamine via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add benzylamine dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(Benzylamino)nicotinonitrile as a solid.
Protocol 2: Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and compare the observed chemical shifts, integration values, and splitting patterns with the predicted data in Table 2.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using either a KBr pellet or as a thin film on a salt plate (for solids) or directly on an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
Identify the key stretching frequencies for the N-H, C≡N, and aromatic C=C/C=N bonds as outlined in Table 2.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) or similar soft ionization technique.
-
Identify the molecular ion peak [M+H]⁺ at m/z = 210 and confirm the characteristic fragmentation pattern.
-
Safety and Handling
Proper handling of 2-(Benzylamino)nicotinonitrile is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS) for closely related compounds. [6][7] Table 3: GHS Hazard Information
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed. [6] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. [4][6] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use only outdoors or in a well-ventilated area. [6]Avoid breathing dust.
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [6]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [6]The compound may be light-sensitive. First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [7]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [6]* If Swallowed: Rinse mouth. Get medical attention if you feel unwell. [6]
Conclusion
2-(Benzylamino)nicotinonitrile is a compound of significant utility, bridging fundamental organic chemistry with applied medicinal science. Its straightforward synthesis, well-defined chemical properties, and the proven track record of the nicotinonitrile scaffold make it a valuable asset for researchers. This guide has provided the core technical information necessary for its synthesis, characterization, and safe handling, offering a foundation for its application in the development of novel therapeutics and functional materials.
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